molecular formula C19H20N4O5 B2998127 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 1095771-27-9

2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No. B2998127
CAS RN: 1095771-27-9
M. Wt: 384.392
InChI Key: BIIFKVUFJVHHTB-UHFFFAOYSA-N
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Description

The compound “2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide” is a complex organic molecule. It contains several functional groups, including a methoxy group, a pyrazole ring, and an acetohydrazide group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The functional groups in the molecule - the methoxy group, the pyrazole ring, and the acetohydrazide group - would all potentially be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Evaluation of Antiviral and Antimicrobial Activities

  • A study involved the synthesis of several phenoxy acetic acid-derived pyrazolines, including compounds structurally similar to the one of interest, to evaluate their in vitro cytotoxicity and antiviral activities. These compounds did not show specific antiviral activity, with one identified as the most cytotoxic in the series against human embryonic lung cells (Shahar Yar et al., 2009).
  • Another study synthesized novel derivatives for antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Among these compounds, specific derivatives showed promising antimycobacterial activity (Ali et al., 2007).

Antimicrobial and Antitumor Activities

  • Research focusing on the design and synthesis of hydrazide and oxadiazole derivatives, including the class of compounds , found these to exhibit significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Furthermore, specific compounds within this study showed potent antiproliferative activity against human tumor cell lines (Kaya et al., 2017).

Nonlinear Optical Properties

  • A study on the synthesis and characterization of hydrazones, including those similar to the compound of interest, investigated their nonlinear optical properties. This research identified compounds with promising optical limiting behavior, indicating potential applications in optical devices such as limiters and switches (Naseema et al., 2010).

Corrosion Inhibition

  • Pyrazoline derivatives, related to the compound , have been explored for their role in corrosion inhibition of mild steel in hydrochloric acid solutions. These studies demonstrated that such compounds could significantly enhance corrosion resistance, suggesting their utility in industrial applications where steel corrosion is a concern (Lgaz et al., 2020).

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action. This would likely involve both experimental studies and computational modeling .

properties

IUPAC Name

2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-11-19(28-13-5-3-12(26-2)4-6-13)18(23-22-11)15-8-7-14(9-16(15)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFKVUFJVHHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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